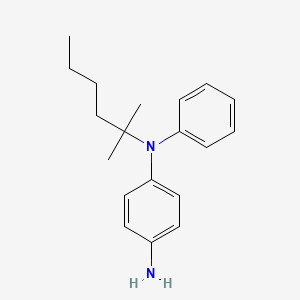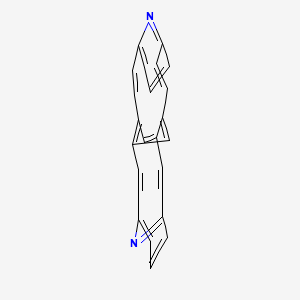
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene is a complex polycyclic compound with a unique structure that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures, followed by the introduction of nitrogen atoms into the ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene: This compound itself is unique due to its specific structure and properties.
Other Polycyclic Compounds: Compounds with similar polycyclic frameworks but different functional groups or ring sizes.
Uniqueness
The uniqueness of 25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene lies in its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties
特性
CAS番号 |
64031-65-8 |
|---|---|
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC名 |
25,26-diazapentacyclo[19.3.1.19,13.04,16.06,18]hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene |
InChI |
InChI=1S/C24H16N2/c1-3-21-11-7-17-15-20-10-14-24-6-2-5-23(26-24)13-9-19(17)16-18(20)8-12-22(4-1)25-21/h1-16H |
InChIキー |
OOIJMELXAYQWOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C1)C=CC3=C4C=CC5=CC=CC(=N5)C=CC(=C3)C(=C4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
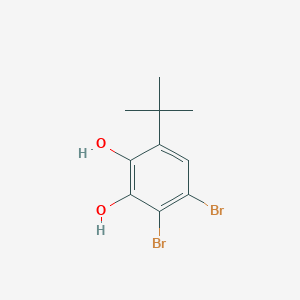
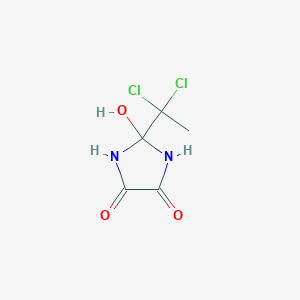
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
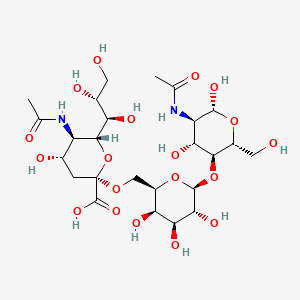
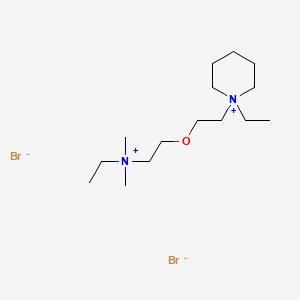
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
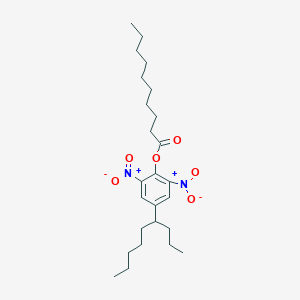
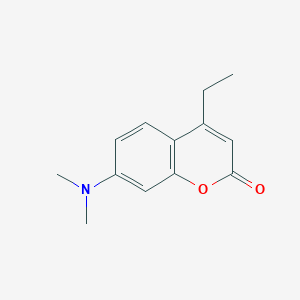

![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
